

Technical Guide: 2-Chloro-4,6-dimethylNicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylNicotinic acid

Cat. No.: B182493

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct Material Safety Data Sheet (MSDS), specific experimental protocols, or biological activity data were found for **2-Chloro-4,6-dimethylNicotinic acid**. The following information is a compilation of data from its close structural analogs: 2-chloronicotinic acid, 2-chloro-4-methylnicotinic acid, and 2-chloro-6-methylnicotinic acid. This guide is intended to provide an in-depth overview of the characteristics of these related compounds, which may serve as a reference for handling and research involving **2-Chloro-4,6-dimethylNicotinic acid**. All data should be treated with caution and verified with experimental results for the specific compound of interest.

Physicochemical Properties of Chloronicotinic Acid Analogs

The following table summarizes the known physicochemical properties of 2-chloronicotinic acid and its monomethylated analogs. This data is crucial for understanding the compound's behavior in various experimental settings.

Property	2-Chloronicotinic Acid	2-Chloro-4-methyl-nicotinic acid	2-Chloro-6-methylnicotinic acid
CAS Number	2942-59-8 [1] [2]	142266-63-5	30529-70-5
Molecular Formula	C ₆ H ₄ CINO ₂ [1] [3]	C ₇ H ₆ CINO ₂	C ₇ H ₆ CINO ₂ [4]
Molecular Weight	157.55 g/mol [1] [3]	171.58 g/mol	171.58 g/mol [4]
Melting Point	176-178 °C (dec.) [1] [2]	No data available	No data available
Boiling Point	316.8±22.0 °C (Predicted) [2]	No data available	No data available
Appearance	White to light yellow to light orange powder to crystal [1]	Solid	No data available
Solubility	Sparingly soluble in Water & Methanol [1] . Soluble in DMSO, Ethyl Acetate (Slightly) [2] .	No data available	No data available
pKa	2.07±0.25 (Predicted) [2]	No data available	No data available

Safety and Hazard Information of Analogs

The GHS hazard classifications for 2-chloronicotinic acid and its monomethylated analogs indicate that these compounds should be handled with care. The primary hazards are related to skin and eye irritation, and potential respiratory irritation.

Hazard Statement	2-Chloronicotinic Acid	2-Chloro-4-methyl-nicotinic acid	2-Chloro-6-methylnicotinic acid
Acute Toxicity, Oral	Not Classified	Category 3[5]	Not Classified
Skin Corrosion/Irritation	Category 2[3]	Not Classified	Category 2
Serious Eye Damage/Irritation	Category 2A[3]	Not Classified	Category 2A
Specific target organ toxicity – single exposure (Respiratory tract irritation)	Category 3[3]	Not Classified	Category 3

Pictograms:

- 2-Chloronicotinic acid: Warning[3]
- 2-Chloro-4-methyl-nicotinic acid: Danger[5]
- 2-Chloro-6-methylnicotinic acid: Warning

Hazard Statements:

- H301: Toxic if swallowed[5].
- H315: Causes skin irritation[3].
- H319: Causes serious eye irritation[3].
- H335: May cause respiratory irritation[4].

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/ eye protection/ face protection.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis of Chloronicotinic Acids

While a specific protocol for **2-Chloro-4,6-dimethylNicotinic acid** is not available, a general approach for the synthesis of 2-chloronicotinic acids involves the oxidation of the corresponding chloromethylpyridines. A patented method describes the synthesis of 2-chloronicotinic acid by the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone in the presence of a catalyst.

General Experimental Protocol for Ozone Oxidation:

- Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, charge the starting material (e.g., 2-chloro-3-alkylpyridine), a suitable solvent (e.g., dilute hydrochloric acid, toluene, or acetic acid), and a catalyst (e.g., manganese acetate or zinc acetate).
- Ozonolysis: Heat the mixture to the desired temperature (e.g., 50-100 °C) with stirring. Pass ozone, generated by an ozonizer, through the reaction mixture.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate).

Diagrams

General Synthesis Workflow for 2-Chloronicotinic Acids

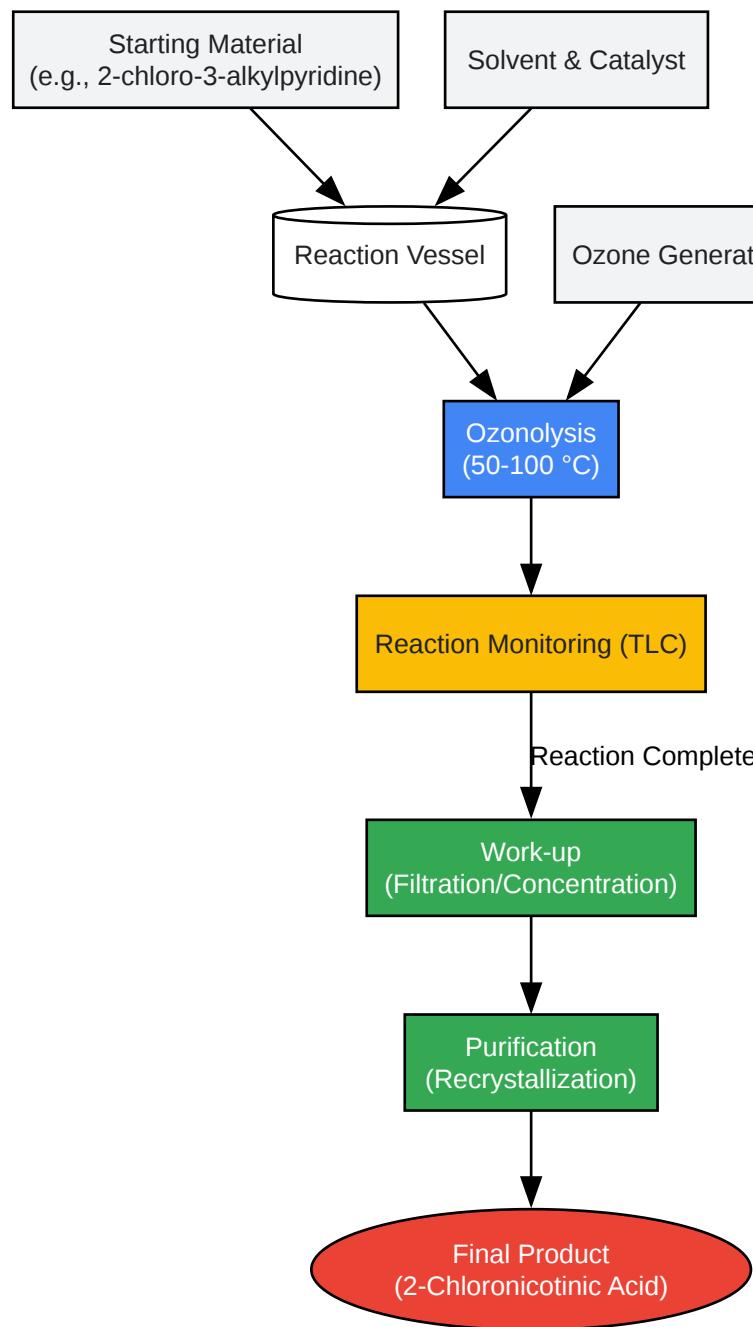


Figure 1. General Synthesis Workflow for 2-Chloronicotinic Acids

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-chloronicotinic acids via ozone oxidation.

Safe Handling and First Aid Logical Flow

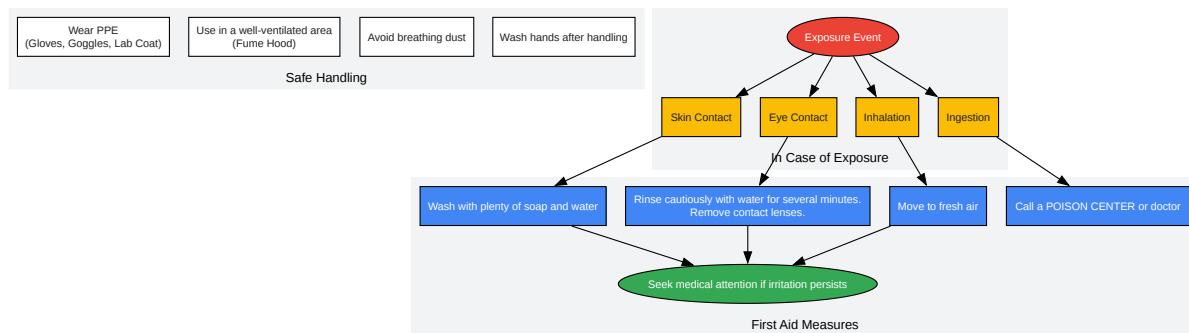


Figure 2. Safe Handling and First Aid

[Click to download full resolution via product page](#)

Caption: Logical flow for safe handling and first aid procedures based on analog data.

Biological Activity and Applications of Analogs

Derivatives of 2-chloronicotinic acid are significant intermediates in the synthesis of various pharmaceutical and agrochemical products.

- **Pharmaceuticals:** 2-Chloronicotinic acid is a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin and the analgesic pranoprofen[2]. Nicotinic acid derivatives, in general, have been studied for a wide range of biological activities, including antibacterial and antifungal properties.
- **Agrochemicals:** It is also used as an intermediate in the production of herbicides such as nicosulfuron and diflufenican[2].

While no specific biological activity has been reported for **2-Chloro-4,6-dimethylNicotinic acid**, its structural similarity to these active compounds suggests it could be a valuable building block in drug discovery and agrochemical research.

Conclusion

This technical guide provides a comprehensive overview of the available information for **2-Chloro-4,6-dimethylNicotinic acid**, primarily through the lens of its close structural analogs. The data on physicochemical properties, safety and handling, and synthetic methodologies for related chloronicotinic acids offer a solid foundation for researchers. However, it is imperative to re-emphasize that these are extrapolated data. Any work with **2-Chloro-4,6-dimethylNicotinic acid** must be preceded by a thorough risk assessment and experimental determination of its specific properties and hazards. The provided workflows and data tables should serve as a starting point for safe and effective research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]
- 2. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 3. 2-Chloronicotinic acid | C6H4CINO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methylnicotinic acid | C7H6CINO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-methyl-nicotinic acid | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-4,6-dimethylNicotinic Acid and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182493#2-chloro-4-6-dimethylnicotinic-acid-msds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com